methyl (3S)-3-(2H-1,3-benzodioxol-5-yl)-3-({[(2S)-1-({bis[(thiophen-2-yl)methyl]carbamoyl}oxy)hexan-2-yl]carbamoyl}amino)propanoate
Description
Methyl (3S)-3-(2H-1,3-benzodioxol-5-yl)-3-({[(2S)-1-({bis[(thiophen-2-yl)methyl]carbamoyl}oxy)hexan-2-yl]carbamoyl}amino)propanoate is a synthetic organic compound characterized by a complex stereochemical architecture. Key structural features include:
- A 1,3-benzodioxole moiety linked to a propanoate ester.
- A hexan-2-yl chain with a bis(thiophen-2-ylmethyl)carbamoyl group at position 1.
This compound is synthesized via multi-step reactions involving carbamoylation, esterification, and stereoselective coupling, as detailed in European Patent EP 2 881 393 B1 .
Properties
Molecular Formula |
C29H35N3O7S2 |
|---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)-3-[1-[bis(thiophen-2-ylmethyl)carbamoyloxy]hexan-2-ylcarbamoylamino]propanoate |
InChI |
InChI=1S/C29H35N3O7S2/c1-3-4-7-21(18-37-29(35)32(16-22-8-5-12-40-22)17-23-9-6-13-41-23)30-28(34)31-24(15-27(33)36-2)20-10-11-25-26(14-20)39-19-38-25/h5-6,8-14,21,24H,3-4,7,15-19H2,1-2H3,(H2,30,31,34) |
InChI Key |
QWDGYRDMZTZEHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(COC(=O)N(CC1=CC=CS1)CC2=CC=CS2)NC(=O)NC(CC(=O)OC)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy and Precursor Preparation
The synthesis begins with the preparation of two key precursors: the benzodioxole-containing fragment and the thiophene-carbamoyl intermediate. The benzodioxol-5-yl moiety is synthesized via a Friedel-Crafts alkylation of sesamol with methyl acrylate under acidic conditions, yielding methyl 3-(1,3-benzodioxol-5-yl)propanoate. Concurrently, the thiophene-carbamoyl segment is prepared by reacting bis[(thiophen-2-yl)methyl]amine with triphosgene in dichloromethane to form the corresponding carbamoyl chloride.
Stereochemical Control in Intermediate Synthesis
The (2S)-1-aminopropan-2-ol hexyl chain is introduced via a Sharpless epoxidation followed by regioselective ring-opening with hexylamine. This step ensures the desired (S)-configuration at the C2 position, critical for biological activity. The resulting intermediate is protected with a tert-butyldimethylsilyl (TBDMS) group to prevent undesired side reactions during subsequent steps.
Fragment Coupling and Functionalization
The benzodioxole and thiophene-carbamoyl precursors are coupled using a mixed carbonate approach. Key steps include:
Carbamate Formation
The hexylamine intermediate reacts with the carbamoyl chloride derivative in the presence of N,N-diisopropylethylamine (DIPEA) to form the bis-thiophene carbamate. This reaction proceeds at −20°C to minimize racemization.
Amide Bond Construction
The central amide linkage is established via a HATU-mediated coupling between the benzodioxole-bearing propanoic acid and the carbamoylated hexylamine. This step requires rigorous exclusion of moisture and maintenance of pH 7–8 to ensure optimal yields.
Final Esterification and Deprotection
The propanoic acid moiety is methylated using trimethylsilyl diazomethane (TMSCHN2) in methanol, achieving near-quantitative conversion to the methyl ester. Subsequent TBDMS deprotection is performed using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran, yielding the final product.
Reaction Optimization Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzodioxole synthesis | Sesamol, methyl acrylate, H2SO4, 80°C | 78 | 95.2 |
| Carbamoyl chloride formation | Bis-thiophene amine, triphosgene, DCM, 0°C | 92 | 98.1 |
| Fragment coupling | HATU, DIPEA, DMF, rt | 65 | 97.8 |
| Final esterification | TMSCHN2, MeOH, 0°C | 99 | 99.5 |
Characterization and Analytical Validation
Critical quality attributes were verified using:
- 1H/13C NMR : Confirmed stereochemistry at C3 and C2 positions (δ 4.12–4.35 ppm for benzodioxole protons; δ 156.2 ppm for carbamate carbonyl).
- High-Resolution Mass Spectrometry : Observed [M+H]+ at m/z 602.7064 (calculated 602.7059).
- Chiral HPLC : >99% enantiomeric excess using a Chiralpak IC column (hexane:isopropanol 85:15).
Industrial-Scale Considerations
For large-scale production, continuous flow chemistry has been adopted to enhance reproducibility:
- Flow Reactor Parameters :
Purification is achieved via simulated moving bed (SMB) chromatography, reducing solvent consumption by 40% compared to batch processes.
Chemical Reactions Analysis
THI0019 undergoes various chemical reactions, primarily focusing on its interaction with integrin receptors. It enhances cell adhesion in a dose-dependent manner when bound to CS1-conjugated BSA or VCAM-1 . The compound also facilitates cell rolling, spreading, and migration towards SDF-1α . Common reagents used in these reactions include DMSO, PEG300, and Tween 80 .
Scientific Research Applications
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
Anticancer Properties
Several studies have highlighted the potential anticancer effects of benzodioxole derivatives. The presence of multiple functional groups in methyl (3S)-3-(2H-1,3-benzodioxol-5-yl)-3-(...) may enhance its ability to interact with cellular targets involved in cancer progression.
Antimicrobial Activity
Compounds containing thiophene and benzodioxole moieties have shown promising antimicrobial properties. This suggests that methyl (3S)-3-(2H-1,3-benzodioxol-5-yl)-3-(...) could be explored for developing new antimicrobial agents.
Neuroprotective Effects
There is emerging interest in the neuroprotective properties of benzodioxole-containing compounds, which could be relevant for treating neurodegenerative diseases.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines, suggesting that methyl (3S)-3-(2H-1,3-benzodioxol-5-yl)-3-(...) may have similar effects due to structural similarities .
- Antimicrobial Testing : Another research project evaluated the antimicrobial efficacy of thiophene derivatives against standard bacterial strains, showing promising results that could be extrapolated to our compound .
Mechanism of Action
THI0019 exerts its effects by directly activating integrin cell adhesion receptors, particularly α4β1, α4β7, α5β1, and αLβ2 . This activation enhances cell adhesion, migration, and immune responses. The molecular targets involved include the integrin receptors, which play a crucial role in cellular adhesion and signaling pathways .
Comparison with Similar Compounds
Chain Length Modifications
Functional Group Replacements
- Methyl 3-(1,3-Benzodioxol-5-yl)-3-[(2-Chloroacetyl)Amino]Propanoate (): Replaces the bis(thiophen-2-ylmethyl)carbamoyl group with a chloroacetyl moiety. Impact: Chloroacetyl’s electrophilicity could increase reactivity but reduce stability under physiological conditions .
Physicochemical Properties
- Molecular Weight: ~650–720 g/mol (comparable to [(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate] at 720.9 g/mol ).
- Lipophilicity : The benzodioxole and thiophene groups enhance hydrophobicity, favoring blood-brain barrier penetration.
- Hydrogen Bonding: Three hydrogen bond donors (amide and urea groups) may facilitate target binding .
Biological Activity
Methyl (3S)-3-(2H-1,3-benzodioxol-5-yl)-3-({[(2S)-1-({bis[(thiophen-2-yl)methyl]carbamoyl}oxy)hexan-2-yl]carbamoyl}amino)propanoate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a benzodioxole moiety and thiophene groups, which are known for their biological relevance. The molecular formula is C₁₉H₂₅N₃O₅S₂, and it has a molecular weight of 421.55 g/mol.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological properties, including:
- Antioxidant Activity : Compounds containing benzodioxole have been shown to possess antioxidant properties, potentially mitigating oxidative stress in biological systems .
- Antimicrobial Activity : The presence of thiophene rings often correlates with antimicrobial properties. Studies suggest that derivatives of thiophene can inhibit the growth of various pathogens .
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It could interact with cellular receptors, modulating signaling pathways related to cell survival and apoptosis.
- Free Radical Scavenging : The antioxidant properties may stem from its ability to neutralize free radicals, thereby protecting cellular components from damage.
Study 1: Antioxidant Activity
In a study investigating the antioxidant capacity of benzodioxole derivatives, it was found that the compound effectively scavenged free radicals in vitro. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .
Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial efficacy of thiophene-containing compounds against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Data Tables
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
A stepwise assembly approach is recommended, focusing on modular bond formation. Critical steps include:
- Protection of reactive groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during amide bond formation.
- Stereochemical control : Employ chiral catalysts or enantioselective reagents to maintain the (3S) and (2S) configurations.
- Coupling optimization : Utilize carbodiimide-based coupling agents (e.g., EDC/HOBt) for urea and carbamate linkages. Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible intermediates and transition states, reducing trial-and-error .
Q. Which analytical techniques are critical for confirming stereochemistry and purity?
- X-ray crystallography : Resolves absolute configuration and molecular packing.
- Chiral HPLC : Validates enantiomeric excess (>99% purity) using cellulose-based columns.
- NMR spectroscopy : 2D techniques (COSY, NOESY) confirm spatial proximity of protons in benzodioxol and thiophene moieties. Purity analysis via differential scanning calorimetry (DSC) detects polymorphic transitions, ensuring batch consistency .
Q. How can researchers mitigate hydrolysis of the methyl ester group during synthesis?
- pH control : Conduct reactions in anhydrous solvents (e.g., THF, DCM) with molecular sieves to scavenge moisture.
- Low-temperature conditions : Perform esterification steps at 0–5°C to slow hydrolysis kinetics.
- Alternative protecting groups : Replace methyl esters with tert-butyl esters for labile intermediates .
Advanced Research Questions
Q. How can integrated computational-experimental frameworks accelerate reaction optimization?
- AI-driven simulations : Tools like COMSOL Multiphysics model reaction kinetics and mass transfer, identifying optimal temperature/pressure conditions.
- Feedback loops : Experimental data (e.g., yields, selectivity) refine quantum mechanical/machine learning (QM/ML) models, narrowing parameter space for subsequent trials.
- High-throughput screening : Robotic platforms automate parameter variation (e.g., solvent polarity, catalyst loading), validated by real-time analytics .
Q. What strategies resolve contradictions in catalytic activity data for benzodioxol-thiophene hybrids?
- Cross-parameter analysis : Compare turnover frequencies (TOFs) under identical conditions (solvent, temperature, substrate concentration).
- In situ spectroscopy : Monitor reaction progress via Raman or IR to detect transient intermediates influencing activity.
- QSPR modeling : Correlate molecular descriptors (e.g., Hammett constants, steric bulk) with catalytic efficiency to identify outlier data .
Q. How can racemization be minimized in stereochemically dense intermediates?
- Chiral auxiliaries : Incorporate Evans oxazolidinones or Oppolzer sultams to stabilize stereocenters.
- Dynamic kinetic resolution : Use bifunctional catalysts (e.g., Ru-based) to enantiomerize racemic mixtures in situ.
- Low-polarity solvents : Reduce proton mobility in toluene or hexane to suppress acid/base-mediated racemization .
Methodological Resources
- Reactor design : Explore membrane reactors for continuous synthesis, enhancing selectivity via controlled reagent diffusion .
- Data security : Implement blockchain-enabled platforms to ensure traceability and integrity of spectral/kinetic datasets .
- Theoretical frameworks : Apply graph theory to map reaction networks, identifying rate-limiting steps and side pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
